molecular formula C13H18N2O3 B6639216 (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid

(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid

Cat. No. B6639216
M. Wt: 250.29 g/mol
InChI Key: MAKCMZGRZWRSCY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid, also known as MPDC, is a synthetic compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and has been found to have potential therapeutic applications.

Mechanism of Action

(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It specifically targets the enzyme caspase-1, which is responsible for the production of pro-inflammatory cytokines. By inhibiting caspase-1, (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid reduces the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and osteoarthritis. (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease. Additionally, (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid in lab experiments is its specificity for caspase-1. This allows researchers to study the role of caspase-1 in various disease models. Additionally, (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid has been shown to have low toxicity, making it a safer alternative to other anti-inflammatory drugs. One limitation of using (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.

Future Directions

There are several future directions for research on (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid. One area of focus is the development of more efficient synthesis methods for (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid. Additionally, researchers are studying the potential use of (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid in combination with other drugs for the treatment of various diseases. Further studies are also needed to fully understand the mechanisms of action of (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid and its potential use in treating other diseases.

Synthesis Methods

(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid can be synthesized by reacting 4-methylpyridine-3-carboxylic acid with N-tert-butoxycarbonyl-L-leucine methyl ester in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide. The resulting product is then deprotected and purified to obtain (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid.

Scientific Research Applications

(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid has been used in various scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and osteoarthritis. (2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid has also been studied for its potential use in treating cancer and neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8(2)6-11(13(17)18)15-12(16)10-7-14-5-4-9(10)3/h4-5,7-8,11H,6H2,1-3H3,(H,15,16)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKCMZGRZWRSCY-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)C(=O)N[C@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid

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